Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate is an organic compound with the molecular formula C11H11BrF2O3 and a molecular weight of 309.1 g/mol . This compound is primarily used in research and development, particularly in the pharmaceutical industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate typically involves the reaction of 3-bromo-5,6-difluorophenol with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Nucleophilic substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or reduced esters.
Scientific Research Applications
Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-bromo-4,5-difluoro-phenoxy)propanoate
- Ethyl 3-(3-chloro-5,6-difluoro-phenoxy)propanoate
- Ethyl 3-(3-bromo-5,6-dichloro-phenoxy)propanoate
Uniqueness
Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate is unique due to the presence of both bromine and fluorine atoms on the phenoxy ring, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate is a synthetic compound with significant potential in biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₁₃H₁₃BrF₂O₃ and a molecular weight of approximately 337.16 g/mol. The compound features a propanoate backbone with a phenoxy group that is substituted with bromine and difluorine atoms, which may influence its biological interactions and reactivity.
Mechanisms of Biological Activity
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been studied for their ability to inhibit various enzymes involved in disease processes. For instance, studies on related phenoxyacetamide scaffolds have shown that they can inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, which is crucial for bacterial virulence . This inhibition was measured through secretion assays that evaluate the hydrolysis of chromogenic substrates.
- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory activity. Research indicates that similar compounds can act as selective cyclooxygenase (COX) inhibitors, which are important targets in the treatment of inflammatory diseases . The presence of halogen substituents like bromine and fluorine may enhance this activity by increasing lipophilicity and modifying binding interactions with the COX enzymes.
Case Studies
- Study on T3SS Inhibition : A study demonstrated that certain derivatives based on the phenoxyacetamide structure could effectively inhibit T3SS-mediated secretion without significantly affecting bacterial growth rates. This selectivity indicates a potential therapeutic window for treating infections caused by Pseudomonas aeruginosa while minimizing impacts on normal flora .
- Cytotoxicity Assessments : In vitro tests have evaluated the cytotoxic effects of related compounds against various cancer cell lines. For example, derivatives with similar structural motifs were shown to exhibit cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines, indicating that this compound may also possess anticancer properties .
Comparative Biological Activity Table
Properties
IUPAC Name |
ethyl 3-(5-bromo-2,3-difluorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O3/c1-2-16-10(15)3-4-17-9-6-7(12)5-8(13)11(9)14/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGNIRBMDXTQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C(=CC(=C1)Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.